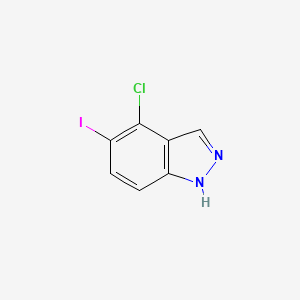
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,6-dioxo-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of tert-butyl 4,6-dioxo-2-methylpiperidine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 4,6-dioxo-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both oxo and tert-butyl groups. These features confer distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
UAPGGOOREDFMCD-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
SMILES canónico |
CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



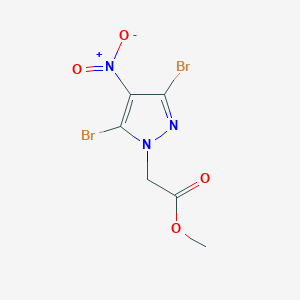

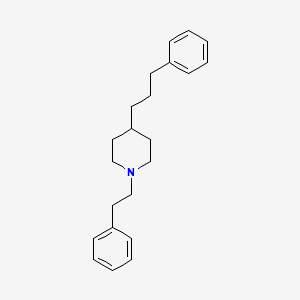
![4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1648168.png)
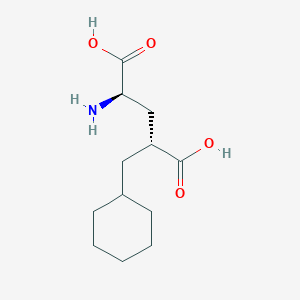
![N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide](/img/structure/B1648171.png)
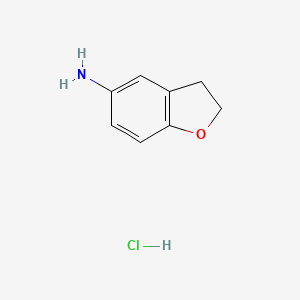
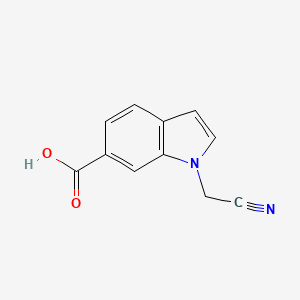
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648180.png)
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648181.png)

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648188.png)
